![molecular formula C8H10N4S B3002750 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine CAS No. 956364-00-4](/img/structure/B3002750.png)
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine, otherwise known as DMPT, is a synthetic compound that is widely used in scientific research for its biochemical and physiological properties. DMPT is a molecule that belongs to the family of pyrazolopyrimidines, which are heterocyclic compounds that contain both pyrazole and pyrimidine rings. It has been used in a variety of scientific research applications, such as drug design, cell signaling, and cancer research.
Applications De Recherche Scientifique
Antileishmanial Activity
Pyrazole-bearing compounds are known for their potent antileishmanial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .
Antimalarial Activity
Similarly, pyrazole derivatives have been evaluated for their antimalarial activities . Certain compounds have shown significant inhibition effects against Plasmodium berghei .
Cytotoxic Agents
In an effort to discover potential cytotoxic agents, a series of novel pyrazole derivatives were designed and synthesized . These compounds could potentially be explored for their cytotoxic properties.
Mécanisme D'action
Target of Action
The primary targets of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the biosynthesis of carotenoids . By inhibiting HPPD, the compound disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are important for the survival of the target organisms as they protect against oxidative stress and contribute to the organisms’ structural integrity . The disruption of this pathway leads to the death of the organisms .
Pharmacokinetics
The compound’s molecular weight of 19426 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound has shown superior antipromastigote activity against Leishmania aethiopica, with an IC50 value of 0.018 . This means it is more effective than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, the compound has demonstrated significant suppression effects against Plasmodium berghei .
Propriétés
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-5-6(3-12(2)11-5)7-4-13-8(9)10-7/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMMNWMHWSUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CSC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327938 |
Source
|
Record name | 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine | |
CAS RN |
956364-00-4 |
Source
|
Record name | 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.